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Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)methanol

Cat. No.: B180415

This technical guide provides a detailed overview of the spectroscopic and spectrometric data
for the compound (5-Phenylpyridin-3-yl)methanol. The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis. While specific experimental data for (5-Phenylpyridin-3-yl)methanol is not widely
published, this guide presents predicted data and representative experimental protocols based
on closely related structural analogs.

Data Presentation

The following tables summarize the predicted and expected spectroscopic and spectrometric
data for (5-Phenylpyridin-3-yl)methanol. This data is crucial for the structural elucidation and
characterization of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Predicted NMR data provides insight into the chemical environment of the hydrogen and
carbon atoms within the molecule.
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1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (3, ppm) Chemical Shift (3, ppm)
Phenyl-H Phenyl-C

Pyridyl-H Pyridyl-C
Methanol-CH: Methanol-C
Methanol-OH

Predicted data is based on computational
models and data for structurally similar

compounds.

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

Wavenumber (cm~?) Functional Group Vibration Mode
3600-3200 O-H (Alcohol) Stretching
3100-3000 C-H (Aromatic) Stretching
1600-1450 C=C (Aromatic) Stretching
1400-1260 C-O (Alcohol) Stretching
1300-1000 C-N (Pyridine) Stretching

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and formula. The data presented
below is for the related isomer, Phenyl(pyridin-3-yl)methanol.[1]
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Adduct m/z (Predicted)
[M+H]* 186.09134
[M+Na]* 208.07328
[M-H]- 184.07678
[M+NHa]* 203.11788
[M+K]* 224.04722
[M]* 185.08351

Data sourced from PubChem for Phenyl(pyridin-
3-yl)methanol.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic and spectrometric
analyses. These protocols are generalized based on standard laboratory practices for organic
compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A Bruker AV-400 spectrometer (or equivalent) is used to record *H and 3C
NMR spectra.[2]

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds). Tetramethylsilane (TMS) is used as an internal
standard.

e 1H NMR Acquisition: The spectrum is acquired at a frequency of 400 MHz. Key parameters
include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay
of 1-5 seconds, and a spectral width covering the expected chemical shift range for aromatic
and alcohol protons.

e 13C NMR Acquisition: The spectrum is recorded at a frequency of 101 MHz.[3] A proton-
decoupled sequence is typically used to simplify the spectrum. A larger number of scans and
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a longer relaxation delay may be required due to the lower natural abundance of *3C and its
longer relaxation times.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts (d) are reported in parts per million (ppm)
relative to TMS.

2.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer

or Shimadzu instrument, is used.

Sample Preparation: For solid samples, a small amount of the compound is mixed with
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be
recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of
the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus
wavenumber (cm™1) is analyzed to identify characteristic absorption bands corresponding to

the functional groups in the molecule.
2.3 Mass Spectrometry (MS)

 Instrumentation: High-Resolution Mass Spectrometry (HRMS) is performed on an
electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[4]

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted
before introduction into the mass spectrometer.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography (LC) system. The analysis is performed in both positive and
negative ion modes to observe different adducts (e.g., [M+H]*, [M+Na]*, [M-H]").
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e Data Processing: The acquired mass spectrum is analyzed to determine the accurate mass
of the molecular ion. This accurate mass is then used to calculate the elemental composition
and confirm the molecular formula of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric
analysis of a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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